molecular formula C10H12 B1265930 2,3-Dimethylstyrene CAS No. 27496-76-0

2,3-Dimethylstyrene

Cat. No.: B1265930
CAS No.: 27496-76-0
M. Wt: 132.2 g/mol
InChI Key: HLOUDBQOEJSUPI-UHFFFAOYSA-N
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Description

2,3-Dimethylstyrene (C₁₀H₁₂) is an aromatic hydrocarbon belonging to the alkylstyrene family, characterized by a styrene backbone with two methyl groups substituted at the 2- and 3-positions of the benzene ring. Environmental studies suggest that dimethylstyrene isomers, including this compound, may originate from polystyrene degradation, highlighting their ubiquity in ecosystems impacted by plastic waste .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-2,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-4-10-7-5-6-8(2)9(10)3/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOUDBQOEJSUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865381
Record name 1-Ethenyl-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27496-76-0, 27576-03-0, 40243-75-2
Record name Vinylxylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027496760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, ethenyl-, dimethyl deriv.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027576030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-ethenyl-2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040243752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylxylene
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Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Isomers of Dimethylstyrene

The primary analogs of 2,3-Dimethylstyrene include other dimethyl-substituted styrenes, such as 2,4-, 2,5-, 3,4-, and 3,5-Dimethylstyrene. These isomers differ in the positions of methyl groups on the benzene ring, leading to variations in physical properties, reactivity, and applications.

Table 1: Key Properties of Dimethylstyrene Isomers
Compound CAS Number Molecular Formula logP (Octanol/Water) Hazard Classification
This compound Not specified C₁₀H₁₂ ~2.95 Not classified in evidence
2,4-Dimethylstyrene 1195-32-0 C₁₀H₁₂ ~2.95 Hazardous (EU Catalogue)
2,5-Dimethylstyrene Not specified C₁₀H₁₂ Not reported Not classified in evidence
3,4-Dimethylstyrene Not specified C₁₀H₁₂ Not reported Not classified in evidence

Notes:

Structural and Reactivity Differences

  • Steric Effects: The 2,3-isomer features adjacent methyl groups, creating significant steric hindrance that may reduce reactivity in polymerization or electrophilic substitution reactions.
  • Electronic Effects : Methyl groups in the 2,3-positions may slightly deactivate the benzene ring compared to meta-substituted isomers (e.g., 3,5-Dimethylstyrene), influencing reaction kinetics in copolymerization .

Environmental Presence and Degradation

  • Degradation Pathways : The position of methyl groups may influence degradation rates; for example, ortho-substituted isomers (e.g., 2,3-) could exhibit slower microbial degradation due to steric effects.

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